molecular formula C20H22N4O6S3 B4171353 2-[(4-methylphenyl)sulfonylamino]ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate

2-[(4-methylphenyl)sulfonylamino]ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate

Cat. No.: B4171353
M. Wt: 510.6 g/mol
InChI Key: LDBWSGPRIIXYBP-UHFFFAOYSA-N
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Description

2-[(4-methylphenyl)sulfonylamino]ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate is a complex organic compound that features a combination of sulfonyl, thiazole, and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenyl)sulfonylamino]ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Sulfonyl Groups: The sulfonyl groups can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.

    Formation of the Carbamate Group: The carbamate group can be formed by reacting the amine with chloroformates under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenyl)sulfonylamino]ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-[(4-methylphenyl)sulfonylamino]ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)sulfonylamino]ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate involves its interaction with specific molecular targets. The sulfonyl and carbamate groups can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-methylphenyl)sulfonyl]amino}ethyl {4-methyl-1,3-thiazol-5-yl}carbamate
  • 2-{[(phenylsulfonyl)amino]ethyl {4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazol-5-yl}carbamate

Uniqueness

The unique combination of functional groups in 2-[(4-methylphenyl)sulfonylamino]ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate provides it with distinct chemical and biological properties. The presence of both sulfonyl and carbamate groups allows for versatile reactivity, while the thiazole ring contributes to its stability and potential biological activity.

Properties

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O6S3/c1-14-8-10-17(11-9-14)32(26,27)21-12-13-30-20(25)23-18-15(2)22-19(31-18)24-33(28,29)16-6-4-3-5-7-16/h3-11,21H,12-13H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBWSGPRIIXYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCOC(=O)NC2=C(N=C(S2)NS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-methylphenyl)sulfonylamino]ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate
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2-[(4-methylphenyl)sulfonylamino]ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate
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2-[(4-methylphenyl)sulfonylamino]ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate
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2-[(4-methylphenyl)sulfonylamino]ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate
Reactant of Route 5
2-[(4-methylphenyl)sulfonylamino]ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate
Reactant of Route 6
Reactant of Route 6
2-[(4-methylphenyl)sulfonylamino]ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate

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